molecular formula C22H23N5O4 B2390891 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034593-59-2

3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2390891
CAS No.: 2034593-59-2
M. Wt: 421.457
InChI Key: FOQBNDKTJUJCLX-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities, such as those containing furan, pyrazole, and carboxamide groups, have been synthesized and their crystal structures analyzed to understand their molecular interactions and stability. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide explored its crystal structure, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the molecule (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Activity

Pyrazole derivatives have been investigated for their potential antimicrobial and anticancer activities. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found these compounds exhibited significant antimicrobial and anticancer activities, with some showing higher activity than the reference drug doxorubicin (Hafez et al., 2016).

Analytical and Spectral Study

Research on furan ring-containing organic ligands, including their synthesis and antimicrobial activities, sheds light on the potential of furan derivatives in developing new chemical entities with biological applications. For instance, the analytical and spectral study of furan ring-containing organic ligands highlighted their chelating properties and antimicrobial activity, providing a foundation for further exploration in medicinal chemistry (Patel, 2020).

Computational Studies

The computational analysis of compounds containing furan and pyrazole moieties can offer insights into their molecular properties and interactions, which is crucial for designing drugs with specific biological activities. For example, a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provided data on its molecular electrostatic potential surface (MEP), electronic descriptors, and potential for forming dimers through hydrogen bonding, which is valuable for understanding its reactivity and possible biological applications (Singh et al., 2014).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-26-18(13-17(25-26)16-12-15(29-2)7-8-20(16)30-3)22(28)23-14-19(21-6-4-11-31-21)27-10-5-9-24-27/h4-13,19H,14H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBNDKTJUJCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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